molecular formula C9H7N3O3S B14638228 2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole CAS No. 55210-90-7

2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole

Cat. No.: B14638228
CAS No.: 55210-90-7
M. Wt: 237.24 g/mol
InChI Key: CDNCWSMCMJOYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential antimicrobial properties. The compound features a thiadiazole ring fused with a nitrofuran moiety, which contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products

    Oxidation: Formation of nitrofurans with carboxyl or hydroxyl groups.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is unique due to its combination of a nitrofuran and thiadiazole moiety, which imparts distinct antimicrobial properties and a broad spectrum of activity against various bacterial strains. This makes it a promising candidate for developing new antimicrobial agents.

Properties

CAS No.

55210-90-7

Molecular Formula

C9H7N3O3S

Molecular Weight

237.24 g/mol

IUPAC Name

2-methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole

InChI

InChI=1S/C9H7N3O3S/c1-6-10-11-8(16-6)4-2-7-3-5-9(15-7)12(13)14/h2-5H,1H3

InChI Key

CDNCWSMCMJOYKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.